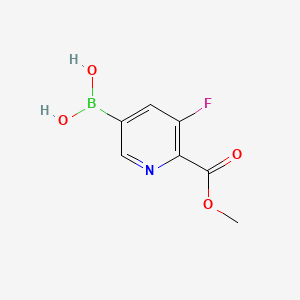
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid typically involves the following steps:
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.
Boronic Acid Formation: The boronic acid moiety is introduced via borylation reactions, commonly using boronic esters as intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted pyridines, and reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom and methoxycarbonyl group further enhance its reactivity and specificity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-3-pyridineboronic acid: This compound lacks the fluorine atom and methoxycarbonyl group, making it less reactive in certain chemical reactions.
5-(Methoxycarbonyl)pyridine-3-boronic acid: Similar to the target compound but without the fluorine atom, affecting its overall reactivity and applications.
6-(Methoxycarbonyl)pyridine-3-boronic acid: A positional isomer with different reactivity and properties.
Uniqueness
5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid stands out due to the presence of the fluorine atom, which enhances its reactivity and specificity in various chemical reactions. The combination of the methoxycarbonyl group and boronic acid moiety further broadens its range of applications in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C7H7BFNO4 |
|---|---|
Molekulargewicht |
198.95 g/mol |
IUPAC-Name |
(5-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)6-5(9)2-4(3-10-6)8(12)13/h2-3,12-13H,1H3 |
InChI-Schlüssel |
PJQRPSIUEDZQLI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C(=O)OC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


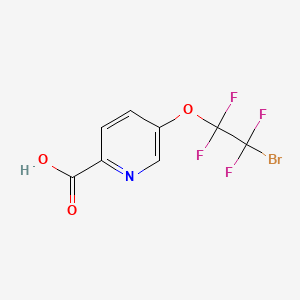
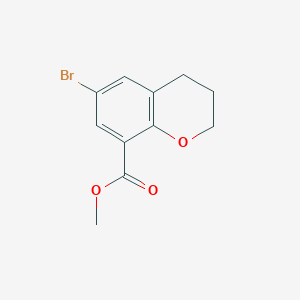
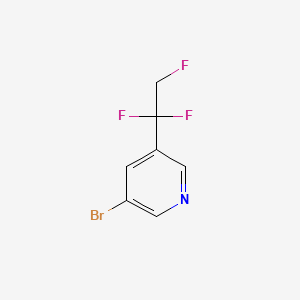

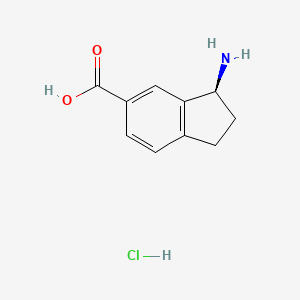
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
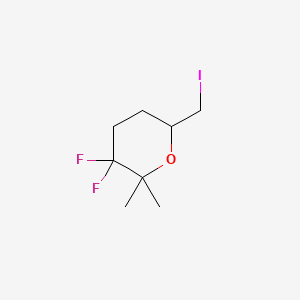
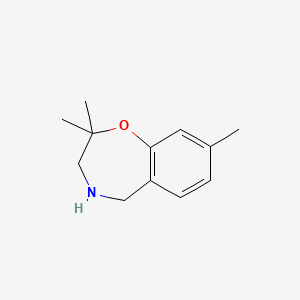
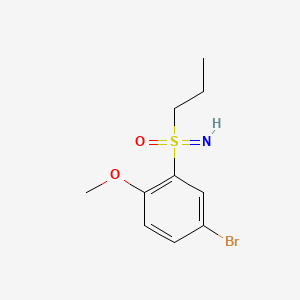
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
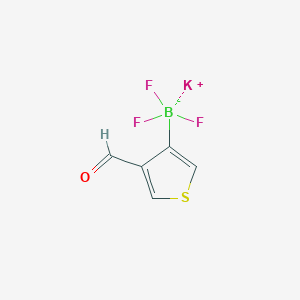
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)
![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
